molecular formula C20H30N2OS B12733268 N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide CAS No. 78028-49-6

N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide

Cat. No.: B12733268
CAS No.: 78028-49-6
M. Wt: 346.5 g/mol
InChI Key: XUXAGPGQEDVMPH-UHFFFAOYSA-N
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Description

N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiopyran ring, a piperidine ring, and an acetanilide moiety, making it a versatile molecule for chemical and biological studies.

Preparation Methods

The synthesis of N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide involves multiple steps, starting with the preparation of the thiopyran ring. The thiopyran ring can be synthesized through the bromination of 3,4-dihydro-2H-thiopyran derivatives . The piperidine ring is typically introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiopyran intermediate. The final step involves the acylation of the piperidine-thiopyran intermediate with acetanilide under controlled conditions to yield the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide undergoes various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

    Hydrolysis: The acetanilide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon and acids or bases for hydrolysis reactions. Major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted piperidine derivatives.

Scientific Research Applications

N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiopyran and piperidine rings provide a unique scaffold that can bind to active sites of enzymes or receptors, modulating their activity. The acetanilide moiety may contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide can be compared with similar compounds such as:

These compounds share structural similarities, such as the presence of thiopyran and piperidine rings, but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

78028-49-6

Molecular Formula

C20H30N2OS

Molecular Weight

346.5 g/mol

IUPAC Name

N-(2,2-dimethylthian-4-yl)-N-phenyl-2-piperidin-1-ylacetamide

InChI

InChI=1S/C20H30N2OS/c1-20(2)15-18(11-14-24-20)22(17-9-5-3-6-10-17)19(23)16-21-12-7-4-8-13-21/h3,5-6,9-10,18H,4,7-8,11-16H2,1-2H3

InChI Key

XUXAGPGQEDVMPH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCS1)N(C2=CC=CC=C2)C(=O)CN3CCCCC3)C

Origin of Product

United States

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